2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol
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Overview
Description
Reactants: 2-(2-Chlorophenyl)-2-propanol and methanesulfonyl chloride
Conditions: Pyridine as a base, room temperature
Product: 2-(2-Chlorophenyl)-1-(methanesulfonyl)-2-propanol
Step 3: Substitution with 4-Methoxybenzyl Group
Reactants: 2-(2-Chlorophenyl)-1-(methanesulfonyl)-2-propanol and 4-methoxybenzyl chloride
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), elevated temperature
Product: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
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Step 1: Formation of 2-(2-Chlorophenyl)-2-propanol
Reactants: 2-Chlorobenzaldehyde and acetone
Conditions: Base-catalyzed aldol condensation followed by reduction
Product: 2-(2-Chlorophenyl)-2-propanol
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanone
Reduction: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfanyl]-2-propanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The chlorophenyl and methoxybenzyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(methanesulfonyl)-2-propanol
- 2-(2-Chlorophenyl)-1-[(4-hydroxybenzyl)sulfonyl]-2-propanol
- 2-(2-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol
Uniqueness
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-17(19,15-5-3-4-6-16(15)18)12-23(20,21)11-13-7-9-14(22-2)10-8-13/h3-10,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXPFAWZNOEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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